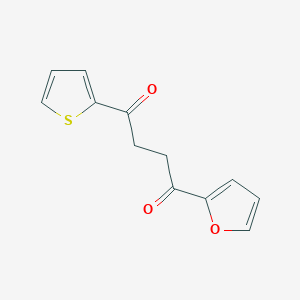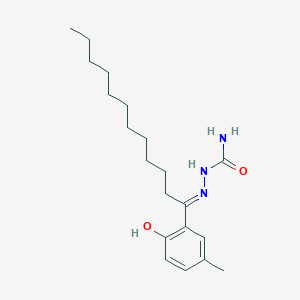
5-Methyl-3-phenyl-1,3,5-thiadiazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-phenyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound with the molecular formula C10H12N2S2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-phenyl-1,3,5-thiadiazinane-2-thione typically involves the reaction of appropriate amines with carbon disulfide and formaldehyde. One common method is as follows:
Starting Materials: Aniline (phenylamine), carbon disulfide (CS2), and formaldehyde (CH2O).
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-3-phenyl-1,3,5-thiadiazinane-2-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazine ring to more reduced forms, such as thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom or the nitrogen atoms can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-phenyl-1,3,5-thiadiazinane-2-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Wirkmechanismus
The mechanism by which 5-Methyl-3-phenyl-1,3,5-thiadiazinane-2-thione exerts its effects is primarily through its interaction with biological molecules. The sulfur and nitrogen atoms in the thiadiazine ring can form strong interactions with metal ions and proteins, potentially disrupting their normal function. This can lead to antimicrobial or antifungal effects by inhibiting essential enzymes or pathways in microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyl-1,3,5-thiadiazinane-2-thione: Similar structure but with two methyl groups instead of a phenyl group.
3-Phenyl-1,3,5-thiadiazinane-2-thione: Lacks the methyl group at the 5-position.
1,3,5-Thiadiazine-2-thione: Basic structure without any substituents.
Uniqueness
5-Methyl-3-phenyl-1,3,5-thiadiazinane-2-thione is unique due to the presence of both a phenyl and a methyl group, which can influence its chemical reactivity and biological activity. The phenyl group can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and proteins .
Eigenschaften
CAS-Nummer |
14318-38-8 |
|---|---|
Molekularformel |
C10H12N2S2 |
Molekulargewicht |
224.4 g/mol |
IUPAC-Name |
5-methyl-3-phenyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C10H12N2S2/c1-11-7-12(10(13)14-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
CQRXWKWYGVROAN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CN(C(=S)SC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-[(Z)-(4-Chlorophenyl)(phenylhydrazono)methyl]-2-phenyldiazene](/img/structure/B11998117.png)



![8-{(2E)-2-[1-(4-Hydroxyphenyl)ethylidene]hydrazino}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11998142.png)
![2-(4-Bromophenyl)-9-chloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998152.png)


![4-[(4-Aminophenyl)sulfonyl]-n-propylaniline](/img/structure/B11998163.png)

![N''-[(E)-(2-hydroxyphenyl)methylidene]-N'''-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide](/img/structure/B11998179.png)



